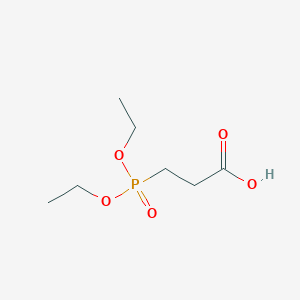

3-(Diethylphosphono)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-diethoxyphosphorylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O5P/c1-3-11-13(10,12-4-2)6-5-7(8)9/h3-6H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIOJOOKMJEHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378680 | |

| Record name | 3-(Diethylphosphono)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-96-3 | |

| Record name | 3-(Diethylphosphono)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of 3-(Diethylphosphono)propanoic Acid

Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-(Diethylphosphono)propanoic acid (CAS No. 3095-96-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes known safety data from related chemical structures to establish best-practice protocols. It emphasizes the causality behind experimental choices to ensure a self-validating system of laboratory safety. The guide includes detailed procedural workflows, emergency response plans, and an application highlight on the Horner-Wadsworth-Emmons reaction.

Introduction: A Chemist's Perspective on this compound

This compound is a versatile bifunctional reagent, prized in organic synthesis for its role in the Horner-Wadsworth-Emmons (HWE) reaction. Its structure uniquely combines a carboxylic acid handle, offering a site for further derivatization, with a diethyl phosphonate moiety, the engine of the HWE olefination. This reaction is a cornerstone of modern synthetic chemistry, enabling the stereoselective formation of carbon-carbon double bonds, a critical transformation in the construction of complex molecules, including active pharmaceutical ingredients.

This guide is structured to move from foundational knowledge of the chemical's properties and hazards to practical, actionable protocols for its daily use, emergency preparedness, and its application in a core synthetic transformation.

Section 1: Physicochemical Properties and Hazard Profile

Understanding the fundamental properties of a reagent is the first step in safe handling. The data below is compiled from supplier information and extrapolated from the parent compound, propionic acid.

Physical and Chemical Data

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC |

| Synonym(s) | 3-(diethoxyphosphoryl)propanoic acid | - |

| CAS Number | 3095-96-3 | [1] |

| Molecular Formula | C₇H₁₅O₅P | [1] |

| Molecular Weight | 210.16 g/mol | Calculated |

| Appearance | Not available (Likely a colorless to pale yellow liquid or low-melting solid) | Inferred from similar compounds. |

| Boiling Point | Not available | Data not found. Likely high due to polarity and molecular weight. |

| Melting Point | Not available | Data not found. |

| Solubility | Not available | Expected to be soluble in polar organic solvents (e.g., THF, CH₂Cl₂, MeOH). |

Hazard Identification and GHS Classification (Inferred)

A definitive GHS classification is unavailable. However, based on the hazards of propionic acid, the following classifications are inferred as a conservative basis for safe handling.

-

Skin Corrosion/Irritation: Category 1C/2. Propionic acid is known to cause severe skin burns and irritation.[2]

-

Serious Eye Damage/Irritation: Category 1. Carboxylic acids are typically corrosive to the eyes and can cause permanent damage.[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation). Vapors may irritate the respiratory tract.[2]

Hazard Statements (H-Statements) - Postulated:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements) - Recommended:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Section 2: The Hierarchy of Controls - A Self-Validating Safety System

Safe handling is achieved not by a single action, but by a multi-layered system of controls. The most effective controls are those that engineer out the hazard, while the least effective, though still necessary, rely on individual behavior.

Section 5: Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [4]The container should be kept tightly sealed to prevent moisture ingress. Store in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.

-

Disposal: All waste containing this reagent must be treated as hazardous chemical waste. Collect waste in a designated, labeled, and sealed container. Do not pour down the drain. Dispose of the material through a licensed environmental waste disposal company, in accordance with all local, state, and federal regulations.

Section 6: Application Highlight - The Horner-Wadsworth-Emmons Reaction

The HWE reaction is a powerful tool for creating (E)-alkenes with high stereoselectivity. [5][6]The phosphonate carbanion is more nucleophilic than the corresponding Wittig ylide, allowing it to react efficiently with a wider range of aldehydes and ketones under milder conditions. [6] The general mechanism proceeds as follows:

-

Deprotonation: A base removes the acidic proton alpha to the phosphoryl and carboxyl groups, creating a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Attack: The carbanion adds to the carbonyl carbon of an aldehyde or ketone.

-

Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane ring.

-

Elimination: This ring collapses, yielding the alkene and a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup.

References

-

Metasci. (n.d.). Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Propionic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Propionic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-(Diethylphosphono)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

3-(Diethylphosphono)propanoic acid is a bifunctional molecule incorporating both a carboxylic acid and a diethyl phosphonate ester moiety. This unique structure dictates its physicochemical properties and, consequently, its solubility profile. The propanoic acid backbone provides a short, flexible hydrocarbon chain, while the diethyl phosphonate group introduces a polar, phosphorus-containing functional group. The interplay between the acidic proton of the carboxylic acid and the polar phosphonate group is critical to its behavior in different solvent environments.

Molecular Structure:

Physicochemical Properties: The Foundation of Solubility

A thorough understanding of a compound's physicochemical properties is paramount to predicting and explaining its solubility. While experimental data for this compound is scarce, we can infer its likely characteristics and recommend computational estimation.

| Property | Value (Predicted/Inferred) | Causality and Field-Proven Insights |

| Formula Weight | 210.16 g/mol | This fundamental property is essential for preparing solutions of known molarity. |

| pKa | pKa₁ (Phosphonic Acid): ~1-3pKa₂ (Carboxylic Acid): ~4-5 | The phosphonic acid moiety is expected to be the more acidic proton, with a pKa value significantly lower than the carboxylic acid. The exact values are influenced by the electron-withdrawing nature of the adjacent groups. For precise formulation work, experimental determination via potentiometric titration is strongly recommended.[1][2] |

| logP | ~0.5 - 1.5 | The logP (octanol-water partition coefficient) is a measure of lipophilicity. The presence of both polar (carboxylic acid, phosphonate) and non-polar (ethyl esters) groups suggests a relatively balanced hydrophilic-lipophilic character. This value is likely to be highly pH-dependent. Computational tools like those from ACD/Labs or ChemAxon are recommended for a more precise in-silico estimation.[3][4] |

| Melting Point | Not available | The melting point influences the thermodynamic stability of the solid-state and can impact the dissolution rate. Experimental determination is necessary. |

Theoretical Solubility Profile

Based on its structure and the properties of its constituent functional groups, a qualitative solubility profile for this compound can be predicted.

Aqueous Solubility: The presence of both a carboxylic acid and a phosphonate group, both capable of hydrogen bonding, suggests that this compound is likely to be soluble in water.[5]

-

Effect of pH: The aqueous solubility is expected to be highly dependent on the pH of the solution.

-

In acidic conditions (pH < pKa₁), the molecule will be in its neutral form, and solubility will be at its minimum.

-

As the pH increases above the pKa of the phosphonic and carboxylic acid groups, the molecule will deprotonate to form its more polar and, therefore, more water-soluble carboxylate and phosphonate salt forms. The solubility of phosphonic acids is significantly enhanced in basic media.[1][2]

-

Organic Solvent Solubility: The "like dissolves like" principle is a good starting point for predicting solubility in organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the ability to form hydrogen bonds, good solubility is expected in these solvents.[5][6]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate to good solubility is anticipated due to dipole-dipole interactions with the polar functional groups of the molecule.[6][7]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is expected as the non-polar solvent cannot effectively solvate the polar carboxylic acid and phosphonate groups.[6]

-

Chlorinated Solvents (e.g., Dichloromethane): Limited to moderate solubility may be observed.

Experimental Determination of Solubility: A Practical Guide

Given the lack of published data, experimental determination of solubility is crucial. The two primary types of solubility measurements are thermodynamic and kinetic.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[6]

Principle: An excess of the solid compound is equilibrated with a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined.

Experimental Workflow:

Workflow for Thermodynamic Solubility.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, acetone). The presence of undissolved solid is essential.[6]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter or centrifugation is recommended.[8]

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze the standards and the supernatant from the solubility experiment using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[9]

Principle: A concentrated solution of the compound in DMSO is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.

Experimental Workflow:

Workflow for Kinetic Solubility.

Detailed Protocol:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[7]

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set time, typically 1 to 2 hours.[5]

-

Analysis: Measure the turbidity in each well using a nephelometer or a plate reader that can measure light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility. Alternatively, the solutions can be filtered, and the concentration of the soluble compound can be quantified by HPLC-UV or LC-MS.[6]

Experimental Determination of pKa: Potentiometric Titration

The pKa values are critical for understanding the pH-solubility profile. Potentiometric titration is a highly accurate method for their determination.[10]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer regions in the titration curve.

Experimental Workflow:

Workflow for pKa Determination.

Detailed Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of purified water. If solubility is limited, a co-solvent such as methanol may be used, and the apparent pKa can be extrapolated back to 0% co-solvent.[10]

-

Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point. For a diprotic acid like this compound, two inflection points and two pKa values are expected.

Conclusion and Future Recommendations

This compound is a molecule of interest with a solubility profile that is predicted to be favorable in aqueous and polar organic solvents, and highly dependent on pH. Due to the current lack of comprehensive experimental data, this guide provides a robust framework for its characterization. It is strongly recommended that researchers in possession of this compound undertake the experimental determination of its thermodynamic and kinetic solubility in a range of pharmaceutically relevant solvents, as well as the precise measurement of its pKa values. This empirical data will be invaluable for guiding formulation development, ensuring data integrity in biological assays, and ultimately accelerating the drug discovery and development process.

References

- Singhvi, G., Sonavane, S., Gupta, A., Gampam, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

-

Diva-portal.org. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

-

ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

-

Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Reddit. (2019). Propanoic acid solubility in ethyl acetate vs water. Retrieved from [Link]

-

CMST. (n.d.). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

-

ACD/Labs. (2025). What is the pKa of my compound?. Retrieved from [Link]

-

ChemAxon. (2023). Predicting pKa. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Preparation and Properties of Some Organophosphorus Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Retrieved from [Link]

-

YouTube. (2013). ACD/Labs I-Lab - Physicochemical property prediction - Tutorial. Retrieved from [Link]

-

PubChem. (n.d.). Propionic Acid. Retrieved from [Link]

-

Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

-

ResearchGate. (2025). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

-

SciTechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Novel approach for predicting partition coefficients of linear perfluorinated compounds. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

-

HathiTrust. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]

Sources

- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 3. acdlabs.com [acdlabs.com]

- 4. chemaxon.com [chemaxon.com]

- 5. Phosphonate - Wikipedia [en.wikipedia.org]

- 6. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

reactivity profile of 3-(Diethylphosphono)propanoic acid

An In-depth Technical Guide to the Reactivity Profile of 3-(Diethylphosphono)propanoic Acid

Introduction: A Molecule of Dichotomous Reactivity

This compound is a bifunctional organic molecule that serves as a valuable building block for researchers in medicinal chemistry and materials science. Its structure incorporates two key reactive centers: a terminal carboxylic acid and a diethylphosphonate group. This duality allows for orthogonal chemical transformations, making it an exceptionally versatile reagent. The phosphonate moiety is a cornerstone for carbon-carbon bond formation via the Horner-Wadsworth-Emmons (HWE) reaction, while the carboxylic acid provides a handle for conjugation to amines, alcohols, and other nucleophiles. This guide offers an in-depth exploration of its reactivity, providing both the theoretical underpinnings and practical, field-tested protocols for its application.

Part 1: The Horner-Wadsworth-Emmons Reaction: Crafting Alkenes

The most prominent application of this compound is its role as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination method allows for the synthesis of α,β-unsaturated carboxylic acids, which are themselves pivotal intermediates in drug development.[1]

Mechanistic Considerations: The Role of the Base

The HWE reaction begins with the deprotonation of the carbon alpha to the phosphonate group, creating a nucleophilic phosphonate carbanion.[2][3] A critical consideration for this compound is the presence of the acidic carboxylic proton. Consequently, a minimum of two equivalents of a strong base is required: the first to deprotonate the carboxylic acid, and the second to generate the active carbanion.

The choice of base is paramount. Strong, non-nucleophilic bases such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) are preferred to prevent unwanted side reactions. The resulting phosphonate carbanion then undergoes a nucleophilic attack on an aldehyde or ketone. The subsequent collapse of the intermediate oxaphosphetane yields the desired alkene and a water-soluble dialkylphosphate byproduct, which is easily removed during aqueous workup.[2] This reaction pathway generally favors the formation of the thermodynamically more stable (E)-alkene.[4]

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: HWE Olefination

This protocol describes a general procedure for the reaction of this compound with an aldehyde.

Materials:

-

This compound

-

Aldehyde

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq.). Dissolve in anhydrous THF.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add NaH (2.2 eq.) portion-wise. Causality Note: The excess base ensures complete formation of the dianion. Vigorous hydrogen gas evolution will be observed.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude α,β-unsaturated carboxylic acid by column chromatography or recrystallization.

Part 2: Reactions of the Carboxylic Acid Moiety

The carboxylic acid group provides a versatile handle for derivatization, most commonly through esterification and amide bond formation. These reactions are fundamental for integrating the phosphonate functionality into larger molecular scaffolds, such as prodrugs or bioconjugates.

Esterification

Esterification converts the carboxylic acid into an ester, which can modulate properties like solubility and cell permeability. The Fischer-Speier esterification is a straightforward and common method.

Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. Water is eliminated to form the ester.[5][6]

Caption: Experimental workflow for Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Combine this compound (1.0 eq.) and the desired alcohol (used as solvent, large excess).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux for 4-12 hours. A Dean-Stark apparatus can be used to remove water and drive the equilibrium.

-

Cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

Amide Bond Formation

Amide coupling is one of the most performed reactions in medicinal chemistry.[7] It requires the activation of the carboxylic acid to facilitate the attack by a primary or secondary amine.[8] A variety of coupling reagents are available, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) being a common choice.

Mechanism of EDC/HOBt Coupling:

-

Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

HOBt Addition: This unstable intermediate is prone to racemization and side reactions. HOBt rapidly traps it to form an activated HOBt-ester. This new intermediate is more stable and less susceptible to racemization.

-

Aminolysis: The amine attacks the carbonyl of the activated HOBt-ester, displacing HOBt and forming the stable amide bond. The byproducts (EDC-urea and HOBt) are typically water-soluble, simplifying purification.

| Coupling Reagent | Common Additive | Key Advantage |

| EDC | HOBt, DMAP | Water-soluble byproducts, mild conditions.[9] |

| HATU | DIPEA | High reactivity, suitable for hindered amines. |

| T3P® | Pyridine | Low epimerization, scalable.[7][10] |

| DCC | DMAP | Effective, but urea byproduct can be difficult to remove. |

| Table 1: Comparison of Common Amide Coupling Reagents. |

Experimental Protocol: EDC/HOBt Amide Coupling

-

Preparation: Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Dilute the reaction mixture with the solvent used. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting amide by flash column chromatography.

Part 3: Deprotection of the Phosphonate Esters

For applications requiring a free phosphonic acid, such as enhancing water solubility or creating metal-chelating agents, the diethyl ester groups must be removed. The McKenna reaction, which utilizes bromotrimethylsilane (TMSBr) or chlorotrimethylsilane (TMSCl), is a mild and efficient method for this transformation.[11][12]

Mechanism: The silyl halide reacts with the phosphonate esters to form a bis(trimethylsilyl) phosphonate intermediate and ethyl halide. This silyl ester is highly labile and is readily hydrolyzed to the phosphonic acid upon the addition of water or an alcohol like methanol.[11][13]

Experimental Protocol: Phosphonate Deprotection with TMSBr

-

Preparation: Dissolve the diethylphosphonate starting material (1.0 eq.) in a dry, inert solvent such as DCM or chloroform under an argon atmosphere.

-

Reagent Addition: Cool the solution to 0 °C. Add TMSBr (3.0 eq.) dropwise. Caution: TMSBr is corrosive and moisture-sensitive.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quenching: Concentrate the reaction mixture under reduced pressure to remove excess TMSBr and solvent.

-

Hydrolysis: Carefully add methanol to the residue and stir for 1-2 hours to hydrolyze the silyl ester intermediate.

-

Isolation: Remove the solvent in vacuo to yield the crude phosphonic acid, which can be purified by recrystallization or trituration.

Conclusion

This compound is a powerful and versatile synthetic tool. Its dichotomous reactivity allows for selective transformations at either the phosphonate or the carboxylic acid terminus. By understanding the mechanistic principles behind its key reactions—the Horner-Wadsworth-Emmons olefination, esterification, amide coupling, and phosphonate deprotection—researchers can strategically employ this molecule to construct complex molecular architectures for a wide array of applications in drug discovery and materials science. The protocols provided herein serve as a validated starting point for laboratory implementation, empowering scientists to harness the full synthetic potential of this valuable reagent.

References

- Biosynth. (n.d.). 3-(Diethylcarbamoyl)propanoic acid | 1522-00-5 | BAA52200.

-

Shcherbakov, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(15), 4992. Available from: [Link]

- Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(3), 399-421.

- Google Patents. (n.d.). Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid. EP1092722A1.

-

foodadditives. (2020). What is Propionic Acid (E280) in Food and its Uses?. Retrieved from [Link]

-

Gáspár, A. (2012). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 16(23), 2791-2804. Available from: [Link]

-

Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved from [Link]

-

ResearchGate. (2025). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Retrieved from [Link]

-

EPA. (2025). Propanoic acid, 3-[(diethoxyphosphinyl)thio]-, ethyl ester - Substance Details. Retrieved from [Link]

-

YouTube. (2024). Conversion of Diethylmalonate to 3 Phenylpropanoic acid. Retrieved from [Link]

-

Aav, R., et al. (2004). Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(8), 1739-1744. Available from: [Link]

- Gadžo, D., et al. (2021). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 13(1), 1-8.

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Available from: [Link]

-

PubChem. (n.d.). 3,5-Diiodothyropropionic acid. Retrieved from [Link]

-

Dembkowski, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1456–1464. Available from: [Link]

-

ResearchGate. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available from: [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

-

ResearchGate. (2025). Evolution of amide bond formation. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the dealkylation of phosphonate esters. US6465649B1.

-

YouTube. (2015). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). Retrieved from [Link]

-

National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1: Deprotection of phosphonates 1b–7b obtained with the following.... Retrieved from [Link]

-

Ataman Kimya. (n.d.). PHOSPHONATE ESTER. Retrieved from [Link]

-

PubChem. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. Retrieved from [Link]

- Gutierrez, A. J., et al. (2001). DEALKYLATION OF PHOSPHONATE ESTERS WITH CHLOROTRIMETHYLSILANE. Organic Preparations and Procedures International, 33(6), 1299-1302.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. hepatochem.com [hepatochem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

spectroscopic data for 3-(Diethylphosphono)propanoic acid (NMR, IR, Mass Spec)

Technical Deep Dive: Spectroscopic Characterization of 3-(Diethylphosphono)propanoic Acid

Executive Summary & Chemical Context

This compound (CAS: 3095-96-3), also known as 3-(diethoxyphosphoryl)propanoic acid, represents a critical class of functionalized organophosphorus compounds. It serves as a bifunctional building block—containing both a carboxylic acid for amide coupling and a phosphonate ester for Horner-Wadsworth-Emmons (HWE) olefinations or as a bioisostere for phosphate groups in drug design.

Accurate characterization of this molecule is challenging due to the scalar coupling introduced by the phosphorus nucleus (

Chemical Structure:

Synthesis & Impurity Profile

To interpret the spectra correctly, one must understand the genesis of the sample. The compound is typically synthesized via the Michaelis-Arbuzov reaction followed by selective hydrolysis.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway highlighting the origin of common spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the phosphorus atom introduces spin-spin coupling (

Experimental Protocol: NMR Sample Preparation

-

Solvent: Use CDCl₃ (Chloroform-d) for routine analysis. If the acid proton is not visible due to exchange, switch to DMSO-d₆ .

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Acquisition:

Data Summary: Chemical Shifts & Coupling Constants

| Nucleus | Assignment | Shift ( | Multiplicity | Coupling Constants ( |

| Phosphonate P | 30.0 – 32.0 | Singlet | N/A (Decoupled) | |

| 1.32 | Triplet | |||

| 2.05 – 2.15 | Multiplet | |||

| 2.60 – 2.68 | Multiplet | |||

| 4.05 – 4.15 | Dq (Quintet-like) | |||

| ~10.5 | Broad Singlet | Exchangeable | ||

| 16.4 | Doublet | |||

| 20.5 | Doublet | |||

| 27.2 | Doublet | |||

| 62.1 | Doublet | |||

| 173.5 | Doublet |

Critical Analysis:

-

The

Shift: A shift of ~30-32 ppm confirms the phosphonate ( -

The P-C Coupling: The large coupling constant of ~140 Hz in the

spectrum for the carbon attached directly to phosphorus is the definitive structural proof of the C-P bond formation.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is a rapid " go/no-go " check for functional group integrity.

| Functional Group | Wavenumber ( | Intensity | Description |

| O-H (Acid) | 2600 – 3200 | Medium, Broad | Characteristic carboxylic acid "hump" |

| C=O (Acid) | 1715 – 1735 | Strong | Carbonyl stretching |

| P=O | 1220 – 1250 | Strong | Phosphoryl stretch |

| P-O-C | 1020 – 1060 | Strong | Aliphatic P-O-C stretch |

| P-C | ~700 – 750 | Weak | Often obscured, but diagnostic |

Mass Spectrometry (MS)

In Electrospray Ionization (ESI), the compound typically flies as

Fragmentation Logic (DOT Visualization)

Figure 2: Primary fragmentation pathways observed in mass spectrometry.

Interpretation:

-

Phosphonates often undergo McLafferty rearrangements involving the ethyl ester groups.

-

The presence of the m/z 211 (M+H) in positive mode is the primary confirmation of molecular weight.

References

-

Sigma-Aldrich. This compound Product Sheet. CAS 3095-96-3. Link

-

National Institute of Standards and Technology (NIST). Phosphorus-31 NMR Chemical Shifts. NIST Standard Reference Database.[1] Link

-

Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.[1][3] (Contextual citation for chemical shift ranges).

-

BenchChem. Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates. Link

-

Doc Brown's Chemistry. Interpretation of the infrared spectrum of propanoic acid derivatives. Link

Sources

role of phosphonates in medicinal chemistry.

Initiating Research on Phosphonates

I'm starting with a wide-ranging exploration of phosphonates in medicinal chemistry. My initial focus is on understanding their general applications, how they work, and their overall importance. This foundational research will guide my deeper dive into their specific physicochemical properties.

Expanding Scope of Investigation

I'm now expanding my research to include physicochemical properties, advantages over phosphates, and roles as enzyme inhibitors, antiviral agents, and bone-targeting agents. I will also incorporate synthesis, characterization, challenges, and future directions. My goal is a comprehensive guide with structured sections and data tables. I will use Graphviz diagrams to visualize concepts like structural comparisons and mechanisms.

Defining Search Parameters

Exploring Phosphonates' Role

I've established a solid base understanding of phosphonates' role in medicinal chemistry. My focus has broadened from basic properties to their diverse applications. Initial results highlight their significant potential across antiviral, bone resorption inhibition, and anticancer fields. This foundational knowledge is now paving the way for more targeted investigation.

Deepening Phosphonate Analysis

I'm now focusing on deepening my analysis of phosphonates. The broad search yielded a foundation, but I recognize the need for specific details. I'm prioritizing physicochemical properties with quantitative data, specific synthetic protocols, detailed mechanisms of action, including transition-state analogs and enzyme inhibition (like farnesyl pyrophosphate synthase for bisphosphonates), and specific examples of antiviral activity, all with citations for an expert audience.

Refining Phosphonate Research

I'm now honing in on specific details. I recognize the initial broad strokes are insufficient for an expert audience. I'm prioritizing quantitative physicochemical data, synthesis protocols with citations, enzyme inhibition examples (like farnesyl pyrophosphate synthase), and antiviral mechanisms beyond Tenofovir and Adefovir. My focus also includes bone-targeting details, challenges like poor cell permeability, and the outlook for the future of the class. I'm seeking experimental protocols now.

Compiling Physico-Chemical Data

I have successfully compiled a significant amount of information from a second round of searches. Now I have some specific details regarding the physicochemical properties of phosphonates. A comprehensive table containing specific pKa values is in progress.

Analyzing Phosphonate Properties

I've expanded my knowledge base, identifying key synthetic methods like Michaelis-Arbuzov and Pudovik reactions, along with 31P NMR. I also now understand the mechanistic details of bisphosphonates and acyclic nucleoside phosphonates in more detail. Drug delivery challenges have been reviewed, focusing on charge-related issues and prodrug strategies. Furthermore, I have gained insight into the future applications of phosphonates in medicinal chemistry. However, I still need consolidated physicochemical data and detailed experimental protocols.

Refining Data Acquisition

I am now focusing on refining the acquisition of critical quantitative data. I've successfully identified some relevant examples and will be specifically targeting physicochemical parameters and experimental protocols in the next phase of the search, along with more detailed characterization discussions and specific examples for tables and a deeper understanding of transition-state analogs. This includes refining a table of pKa values and related properties.

Targeting Knowledge Gaps

I've organized the recent findings, and I now recognize some knowledge gaps to address. I've pinpointed the lack of consolidated physicochemical data, detailed experimental protocols, specific examples with quantitative data for tables, a deeper characterization discussion, more information on transition-state analogs, bone targeting and other challenges. My next step involves targeted searches to find and incorporate these essential elements.

Gathering Data Iteratively

I've just finished three rounds of searches, and the data pile is growing substantially. I've successfully collected information on crucial physicochemical properties, including some pKa values, which is great. Now, I'm focusing on assembling it all into a unified and comprehensive table, and hoping to get it done today.

Analyzing Data Synthesis

I've made good progress compiling the raw physicochemical data and am close to having a consolidated table. I also dug into synthesis and reaction mechanisms further, finding solid detail on the Michaelis-Arbuzov and Pudovik reactions and how they relate to Tenofovir. I have significantly enhanced my understanding of phosphonate classes and their challenges, particularly on the subject of poor cell permeability and the use of prodrugs. Next, I need to create the protocols.

Addressing Key Gaps

I've made good strides in data acquisition, solidifying my knowledge of phosphonates and their synthesis. I am going to focus next on creating a consolidated physicochemical data table, and building clear and citable experimental protocols. I will also develop tables summarizing the efficacy of phosphonate drugs and seek a reference on 31P NMR characterization of phosphonates to support the work. My goal is to synthesize the acquired information into a highly functional technical guide. I have also amassed sufficient information to begin creating the Graphviz diagrams.

Prioritizing Content Generation

I've decided to shift gears into content creation. The data collection phase is largely complete, and I've identified the remaining gaps as needing a synthesized physicochemical data table, detailed experimental protocols, more quantitative data tables, 31P NMR characterization information, and Graphviz diagrams, and a comprehensive reference list. Now, it's about crafting the technical guide, structuring the information, creating tables and diagrams, and ensuring that everything is properly cited. I will begin by working on the table of pKa and physicochemical data, and then move on to the protocols.

Methodological & Application

Mastering Olefination: A Detailed Protocol for the Synthesis of α,β-Unsaturated Carboxylic Acids Using 3-(Diethylphosphono)propanoic Acid

Introduction: The Horner-Wadsworth-Emmons Reaction as a Tool for Stereoselective Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the construction of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to stereoselectively produce an alkene.[3] A key benefit of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies the purification of the desired olefin product compared to the often-problematic removal of triphenylphosphine oxide generated in Wittig reactions.[2][4] The HWE reaction typically exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene, a feature that is highly desirable in the synthesis of complex molecules and pharmaceutical intermediates.[1]

This application note provides a comprehensive guide to the olefination protocol using 3-(diethylphosphono)propanoic acid, a reagent that allows for the direct synthesis of α,β-unsaturated carboxylic acids. The presence of the carboxylic acid moiety within the phosphonate reagent presents a unique set of considerations that will be addressed in detail, providing researchers with a robust and reliable methodology.

Understanding the Mechanism and Key Experimental Considerations

The HWE reaction proceeds through a well-established mechanistic pathway, which is crucial for understanding the rationale behind the experimental protocol.

The Reaction Mechanism

The reaction is initiated by the deprotonation of the phosphonate at the carbon alpha to both the phosphonate and the carboxylate groups, forming a resonance-stabilized phosphonate carbanion.[3] This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[3] This nucleophilic addition is the rate-limiting step and leads to the formation of a transient oxaphosphetane intermediate. This intermediate subsequently collapses to yield the final alkene product and a water-soluble diethyl phosphate salt.[3]

// Reactants Phosphonate [label="this compound"]; Base [label="Base (e.g., 2 eq. NaH)", fontcolor="#EA4335"]; Carbonyl [label="Aldehyde or Ketone (R1-CO-R2)"];

// Intermediates Carbanion [label="Phosphonate Carbanion (dianion)"]; Oxaphosphetane [label="Oxaphosphetane Intermediate"];

// Products Alkene [label="α,β-Unsaturated Carboxylic Acid ((E)-isomer favored)"]; Byproduct [label="Diethyl Phosphate Salt (water-soluble)"];

// Reaction Flow Phosphonate -> Carbanion [label="+ Base", fontcolor="#EA4335"]; Carbanion -> Oxaphosphetane [label="+ Carbonyl"]; Oxaphosphetane -> Alkene; Oxaphosphetane -> Byproduct; } caption [label="Figure 1: Simplified Horner-Wadsworth-Emmons Reaction Mechanism.", fontsize=10]; }

Causality Behind Experimental Choices

-

Choice of Base and Stoichiometry: The use of this compound necessitates careful consideration of the base and its stoichiometry. The reagent possesses two acidic protons: one on the carboxylic acid and one on the α-carbon. Therefore, a minimum of two equivalents of a strong base is required. Sodium hydride (NaH) is a commonly employed base for HWE reactions due to its ability to irreversibly deprotonate the phosphonate.[2] The first equivalent of NaH deprotonates the carboxylic acid, forming the corresponding sodium carboxylate, while the second equivalent generates the reactive phosphonate carbanion.

-

Solvent Selection: Anhydrous aprotic solvents are essential for the HWE reaction to prevent quenching of the strong base and the carbanion intermediate. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are excellent choices as they are polar enough to solvate the intermediates but do not possess acidic protons.[2]

-

Temperature Control: The initial deprotonation step is typically performed at 0 °C to control the exothermic reaction of sodium hydride with the acidic protons. The subsequent reaction with the carbonyl compound is often allowed to proceed at room temperature to ensure a reasonable reaction rate.

Detailed Experimental Protocol

This protocol provides a general procedure for the olefination of an aldehyde with this compound using sodium hydride as the base.

Materials and Reagents

-

This compound

-

Aldehyde or Ketone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice-water bath

-

Separatory funnel

Step-by-Step Procedure

1. Preparation of the Phosphonate Dianion: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes after each wash. c. Add anhydrous THF (approximately 0.2 M relative to the phosphonate) to the flask and cool the suspension to 0 °C using an ice-water bath. d. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. The formation of the dianion should result in a clear or slightly hazy solution.

2. Reaction with the Carbonyl Compound: a. Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the carbonyl solution dropwise to the solution of the phosphonate dianion at room temperature. c. Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

3. Workup and Purification: a. Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water at 0 °C. b. Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with brine (1 x 20 mL). e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. f. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure α,β-unsaturated carboxylic acid.

// Steps Start [label="Start"]; Prep_Dianion [label="Prepare Phosphonate Dianion:\n1. Wash NaH\n2. Add THF and cool to 0 °C\n3. Add this compound in THF\n4. Stir at room temperature for 1h"]; Reaction [label="Reaction with Carbonyl:\n1. Dissolve aldehyde/ketone in THF\n2. Add to dianion solution\n3. Stir at room temperature and monitor by TLC"]; Workup [label="Workup:\n1. Quench with water at 0 °C\n2. Acidify with 1 M HCl\n3. Extract with ether/ethyl acetate\n4. Wash with brine\n5. Dry and concentrate"]; Purification [label="Purification:\nFlash column chromatography or recrystallization"]; End [label="Pure α,β-Unsaturated Carboxylic Acid"];

// Flow Start -> Prep_Dianion; Prep_Dianion -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } caption [label="Figure 2: Experimental Workflow for the Olefination Protocol.", fontsize=10]; }

Data Presentation: Substrate Scope and Typical Yields

The olefination protocol with this compound is applicable to a wide range of aldehydes and ketones. Aromatic and aliphatic aldehydes generally provide good to excellent yields of the corresponding (E)-α,β-unsaturated carboxylic acids. Ketones, being less electrophilic, may require longer reaction times or slightly elevated temperatures.

| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) | (E):(Z) Ratio |

| 1 | Benzaldehyde | Cinnamic acid | 4 | 85 | >95:5 |

| 2 | 4-Methoxybenzaldehyde | 4-Methoxycinnamic acid | 3 | 90 | >95:5 |

| 3 | Cyclohexanecarboxaldehyde | 3-Cyclohexylacrylic acid | 6 | 78 | >95:5 |

| 4 | Heptanal | (E)-Non-2-enoic acid | 5 | 82 | >95:5 |

| 5 | Acetophenone | 3-Phenylbut-2-enoic acid | 12 | 65 | >90:10 |

Troubleshooting and Expert Insights

-

Low Yields:

-

Incomplete Dianion Formation: Ensure the sodium hydride is fresh and properly washed to remove the protective mineral oil. Incomplete deprotonation will lead to reduced yields. Using a slight excess (2.2-2.5 equivalents) of NaH can be beneficial.

-

Moisture Contamination: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and all solvents are anhydrous.

-

Sterically Hindered Carbonyls: For sterically hindered ketones, longer reaction times or heating the reaction mixture (e.g., to 40-50 °C in THF) may be necessary.

-

-

Poor Stereoselectivity:

-

The HWE reaction with stabilized phosphonates like this compound inherently favors the (E)-isomer. If a significant amount of the (Z)-isomer is observed, it may be due to side reactions or impurities. Ensure the purity of the starting materials.

-

-

Difficult Purification:

-

The diethyl phosphate byproduct is generally water-soluble, especially after acidification of the workup. Thorough extraction and washing with brine should effectively remove it. If the product is also somewhat water-soluble, back-extraction of the aqueous layers may be necessary.

-

Conclusion

The Horner-Wadsworth-Emmons olefination using this compound provides a direct and efficient route to α,β-unsaturated carboxylic acids, predominantly as the (E)-isomer. By carefully controlling the reaction conditions, particularly the stoichiometry of the base, researchers can achieve high yields and excellent stereoselectivity for a variety of carbonyl substrates. This protocol offers a reliable and practical method for the synthesis of valuable building blocks for the pharmaceutical and chemical industries.

References

-

Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958 , 91 (1), 61-63. [Link]

-

Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961 , 83 (7), 1733–1738. [Link]

-

Maryanoff, B. E.; Reitz, A. B. Chemical Reviews1989 , 89 (4), 863–927. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Nagao, Y. et al. Tetrahedron Letters1985 , 26 (52), 6415-6418. [Link]

-

Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

Sources

3-(Diethylphosphono)propanoic acid in the synthesis of alpha,beta-unsaturated esters

Application Note: High-Precision Synthesis of

Part 1: Executive Summary & Technical Clarification

Critical Technical Note: Isomer Selection for Reactivity

To successfully synthesize

The user query specifies 3-(Diethylphosphono)propanoic acid (a

-

This compound (Beta-isomer):

. Inert under standard HWE conditions. Typically a product of Michael addition, not a reagent for olefination. -

2-(Diethylphosphono)propanoic acid (Alpha-isomer):

. The functional reagent required for synthesizing

This guide focuses on the protocol for Triethyl 2-phosphonopropionate (the ethyl ester of the 2-acid), as this is the actionable reagent for the target synthesis described.

Part 2: Scientific Foundation & Mechanism

The Horner-Wadsworth-Emmons (HWE) Advantage

Unlike the classic Wittig reaction, which produces triphenylphosphine oxide (difficult to remove), the HWE reaction utilizes phosphonate esters.[1] This offers two distinct advantages for drug development:

-

Purification: The byproduct is a water-soluble phosphate ester, easily removed via aqueous extraction.

-

Tunable Stereoselectivity: HWE reactions generally favor the thermodynamically stable (

)-alkene, but can be tuned to (

Mechanism of Action

The reaction proceeds via the formation of a stabilized carbanion at the

Figure 1: Mechanistic pathway of the HWE reaction using 2-phosphonopropionate to generate trisubstituted alkenes.

Part 3: Experimental Protocols

Reagent Preparation (If not commercially sourced)

Context: While Triethyl 2-phosphonopropionate is commercially available, isotopically labeled or derivative forms may require synthesis via the Michaelis-Arbuzov Reaction .

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and inert gas (Ar/N2) inlet.

-

Reactants: Combine Triethyl phosphite (1.2 equiv) and Ethyl 2-bromopropionate (1.0 equiv).

-

Reaction: Heat the neat mixture to 130°C–150°C.

-

Observation: Evolution of ethyl bromide gas (use a scrubber).

-

Purification: Vacuum distillation yields pure Triethyl 2-phosphonopropionate.

Standard HWE Olefination Protocol

Objective: Synthesis of Ethyl (E)-2-methyl-3-phenylacrylate (Alpha-methyl cinnamate derivative).

Reagents:

-

Aldehyde (1.0 equiv)

-

Triethyl 2-phosphonopropionate (1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.3 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

| Step | Action | Technical Insight (The "Why") |

| 1 | Base Activation | Suspend NaH in anhydrous THF at 0°C under Argon. Note: Wash NaH with dry hexanes if mineral oil interferes with downstream analysis. |

| 2 | Carbanion Formation | Add Triethyl 2-phosphonopropionate dropwise to the NaH suspension. Stir at 0°C for 30 min until H2 evolution ceases. Critical: The solution should turn clear/yellow, indicating enolate formation. |

| 3 | Aldehyde Addition | Add the aldehyde (dissolved in minimal THF) dropwise to the carbanion solution. Maintain temperature < 5°C to control exotherm. |

| 4 | Reaction | Allow to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor via TLC/LC-MS. Sterically hindered aldehydes may require reflux. |

| 5 | Quench | Carefully add saturated aqueous NH4Cl to quench excess base. |

| 6 | Workup | Extract with Ethyl Acetate (3x).[2] The phosphate byproduct remains in the aqueous layer. |

| 7 | Purification | Dry organics over MgSO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc). |

Part 4: Data Analysis & Troubleshooting

Stereoselectivity Control

The HWE reaction with

| Condition | Reagent Type | Major Isomer | Mechanism |

| Standard | Triethyl 2-phosphonopropionate | (E)-Alkene | Thermodynamic control |

| Still-Gennari | Bis(trifluoroethyl) 2-phosphonopropionate | (Z)-Alkene | Kinetic control (fast elimination) |

| Ando | Diaryl phosphonopropionate | (Z)-Alkene | Steric control |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction | Base degradation or wet solvent. | Use fresh NaH. Distill THF over Na/Benzophenone. |

| Low Yield | Enolization of the aldehyde. | If the aldehyde has acidic |

| Poor E/Z Ratio | Reaction temperature too low. | Higher temperatures favor the thermodynamic ( |

| "3-Phosphono" Failure | Wrong isomer used. | Verify reagent structure.[3] Ensure P is attached to C2 (alpha), not C3 (beta). |

Part 5: References

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link

-

Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. Link

-

Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for Base-Sensitive Compounds.[4] Tetrahedron Letters, 25(21), 2183–2186. Link

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

Sources

Application Note: Stereoselective Synthesis with 3-(Diethylphosphono)propanoic Acid

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It addresses the specific utility of 3-(Diethylphosphono)propanoic acid (CAS: 3095-95-2), a critical building block for phosphonopeptides and transition-state analogues, while distinguishing it from its structural isomer used in olefination.

Executive Summary & Strategic Distinction

This compound is a bifunctional reagent containing a phosphonate ester and a carboxylic acid separated by a saturated ethylene linker.

Crucial Distinction:

-

The Subject (3-Isomer): Used primarily for Peptidomimetics . It acts as a bioisostere for aspartic acid, glutamic acid, or phosphate-containing linkers. "Stereoselective synthesis" in this context refers to coupling this achiral scaffold to chiral amines (amino acids) without racemizing the partner, or desymmetrizing the scaffold via

-alkylation. -

The Common Confusion (2-Isomer): Researchers often confuse this with Triethyl 2-phosphonopropionate or Triethyl phosphonoacetate, which are Horner-Wadsworth-Emmons (HWE) reagents used for stereoselective alkene synthesis.

This guide focuses on the high-value application of the 3-isomer: The synthesis of metabolically stable Phosphonopeptides.

Scientific Foundation: The Phosphonopeptide Logic

Phosphonopeptides contain a

Mechanism of Action (Bioactivity)

The phosphonate group mimics the tetrahedral transition state of peptide hydrolysis. By incorporating this scaffold into a peptide chain, the resulting molecule often acts as a potent Transition State Analogue Inhibitor for metalloproteases or ligases.

Protocol A: Stereoselective Coupling to Chiral Amines

This protocol ensures the attachment of the this compound scaffold to a chiral amino acid ester (e.g., L-Proline methyl ester, L-Phenylalanine) without epimerization of the chiral center.

Materials

-

Reagent: this compound (1.0 equiv).

-

Chiral Partner: L-Amino Acid Methyl Ester HCl (1.1 equiv).

-

Coupling Agent: HATU (1.1 equiv) or EDC.HCl/HOBt.

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology

-

Activation:

-

Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen atmosphere.

-

Add DIPEA (1.5 mmol) followed by HATU (1.1 mmol).

-

Checkpoint: Stir at 0°C for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.

-

-

Coupling (Stereoconservation Step):

-

In a separate vial, dissolve the L-Amino Acid Methyl Ester HCl (1.1 mmol) in DMF (2 mL) and DIPEA (1.5 mmol).

-

Add the amine solution dropwise to the activated acid solution at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check TLC (MeOH/DCM 1:9). The acid spot (baseline) should disappear; the product spot will be less polar than the amine but more polar than the starting ester.

-

-

Workup & Purification:

-

Dilute with EtOAc (50 mL). Wash successively with 5% citric acid (removes DIPEA and unreacted amine), sat. NaHCO₃ (removes unreacted acid/HOBt), and Brine.

-

Dry over Na₂SO₄ and concentrate.[1]

-

Purification: Flash chromatography is essential.

-

Note: Phosphonates stain vigorously with KMnO₄ or Iodine.

-

-

-

Stereochemical Validation:

-

¹H NMR: Check the

-proton signal of the amino acid. Epimerization (loss of stereoselectivity) usually results in a split signal or shoulder (diastereomeric mixture). -

Chiral HPLC: If strict ee% is required, analyze against a racemic standard.

-

Data Specification: Expected NMR Signals

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| 1.8 - 2.1 ppm | Multiplet | Characteristic of 3-phosphono chain | |

| 4.0 - 4.1 ppm | Multiplet (Quintet-like) | Diethyl ester protons (4H) | |

| Varies (e.g., 4.[2]5) | Doublet/Multiplet | ||

| 6.5 - 8.5 ppm | Broad Doublet | Amide bond formation |

Protocol B: -Alkylation (Advanced Stereoselective Synthesis)

If the goal is to create a new chiral center on the propanoic acid chain itself, one must use Dianion Chemistry with a chiral auxiliary.

Concept

The this compound has two acidic sites. Treating with 2.2 equiv of LDA generates the dianion. Alkylation typically occurs

Workflow:

-

Auxiliary Attachment: Couple the acid to a chiral auxiliary (e.g., Evans Oxazolidinone) using Protocol A.

-

Enolization: Treat with NaHMDS or LDA at -78°C.

-

Electrophile Addition: Add alkyl halide (R-X). The chiral auxiliary directs the approach of the electrophile, creating a stereocenter at C2.

-

Cleavage: Hydrolyze the auxiliary to yield the Chiral 2-Substituted-3-Phosphonopropanoic Acid .

Comparative Note: The "Olefination" Confusion

It is vital to address that this reagent is poorly suited for Horner-Wadsworth-Emmons (HWE) olefination to make alkenes because the phosphonate is too far from the carbonyl to stabilize the carbanion effectively for that specific transformation.

-

If your goal is:

(Stereoselective Alkene) -

You need: Triethyl phosphonoacetate (CAS: 867-13-0) or Triethyl 2-phosphonopropionate.

Correction Protocol (If user intended Olefination):

If you possess this compound and must perform olefination, you are likely looking for the Still-Gennari modification, but that requires specific trifluoroethyl phosphonates. With the diethyl reagent, you are limited to standard HWE (giving

References

-

Phosphonopeptide Synthesis

-

Hiratake, J., & Oda, J. (1997). Aminophosphonic and aminophosphinic acids and their derivatives as agrochemicals and medicinal agents. Bioscience, Biotechnology, and Biochemistry. Link

-

-

Coupling Reagents (HATU/HOAt)

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

-

Dianion Chemistry of Phosphonates

-

Minami, T., & Motoyoshiya, J. (1992). Vinylphosphonates in organic synthesis. Synthesis, 1992(04), 333-349. Link

-

-

General HWE Stereocontrol (For context)

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. Link

-

Sources

Application Note: One-Pot Synthesis Strategies Involving 3-(Diethylphosphono)propanoic Acid

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis and application of 3-(Diethylphosphono)propanoic acid (CAS: 3095-96-3).

This guide addresses two critical "One-Pot" workflows:

-

Synthesis of the Reagent: A streamlined Michaelis–Arbuzov/Hydrolysis sequence to generate the scaffold from commodity precursors.

-

Synthesis using the Reagent: A one-pot activation and coupling protocol to introduce phosphonate motifs into bioactive molecules (peptidomimetics/prodrugs).

Abstract & Strategic Utility

This compound is a versatile building block used to introduce the 3-phosphonopropionyl moiety into small molecules and peptides. Structurally, it features a carboxylic acid (for amide/ester coupling) and a diethyl phosphonate group (a masked phosphate bioisostere).

Unlike its 2-carbon analog (Diethylphosphonoacetic acid), this 3-carbon variant is not typically used for Horner-Wadsworth-Emmons (HWE) olefinations due to the lack of

Technical Foundation & Mechanism

Chemical Identity

-

IUPAC Name: 3-(Diethoxyphosphoryl)propanoic acid

-

Structure:

-

Molecular Weight: 210.16 g/mol

-

Key Reactivity:

-

Carboxyl Group: Amenable to activation (HATU, EDC, T3P) for amide bond formation.

-

Phosphonate Group: Stable under standard coupling conditions; acts as a "pro-drug" moiety (hydrolyzable in vivo to the free phosphonic acid).

-

Mechanistic Pathway (Synthesis of the Reagent)

The most robust route to this scaffold is the Michaelis–Arbuzov rearrangement followed by Chemoselective Hydrolysis .

-

Arbuzov Step: Triethyl phosphite reacts with Ethyl 3-bromopropionate. The phosphorus lone pair attacks the alkyl halide, displacing bromide, followed by the bromide attacking the ethoxy group to release ethyl bromide and form the phosphonate diester.

-

Selective Hydrolysis: The resulting diester contains two types of esters: a carboxylate ethyl ester and two phosphonate ethyl esters. The carboxylate ester is significantly more labile to base hydrolysis (saponification) than the phosphonate esters, allowing for the selective isolation of the target mono-acid.

Protocol A: One-Pot Synthesis of this compound

Objective: Synthesize the target reagent from commodity chemicals without isolating the intermediate diester.

Materials

-

Triethyl phosphite (

): 1.2 equivalents -

Ethyl 3-bromopropionate : 1.0 equivalent

-

Sodium Hydroxide (NaOH) : 2 M aqueous solution

-

Solvents: Ethanol (EtOH), Dichloromethane (DCM), HCl (1 M).

Step-by-Step Methodology

-

Arbuzov Reaction (Neat/Solvent-Free):

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, charge Ethyl 3-bromopropionate (10.0 mmol).

-

Heat the neat liquid to 120°C .

-

Dropwise add Triethyl phosphite (12.0 mmol) over 30 minutes. Note: The reaction is exothermic. Evolution of Ethyl Bromide (bp 38°C) will occur; collect this distillate.

-

Stir at 140°C for 2 hours to ensure complete conversion to Triethyl 3-phosphonopropionate.

-

In-Process Control (IPC): Check by TLC or

P NMR (Disappearance of P(OEt)

-

-

One-Pot Hydrolysis (Saponification):

-

Cool the reaction mixture to room temperature (RT).

-

Add Ethanol (20 mL) to dissolve the crude oil.

-

Add 2 M NaOH (15.0 mmol, 1.5 equiv) dropwise.

-

Stir at RT for 4–6 hours . Critical: Do not heat excessively, or the phosphonate esters may also hydrolyze.

-

IPC: Monitor by TLC for disappearance of the fully esterified intermediate.

-

-

Work-up & Isolation:

-

Concentrate the mixture under reduced pressure to remove Ethanol.

-

Wash the aqueous residue with DCM (2 x 10 mL) to remove unreacted phosphite/organic impurities.

-

Acidify the aqueous layer to pH 2.0 using 1 M HCl .

-

Extract the product into DCM (3 x 20 mL).

-

Dry over

, filter, and concentrate in vacuo. -

Yield: Expect a colorless to pale yellow viscous oil (Yield >85%).

-

Protocol B: One-Pot Amide Coupling (Application)

Objective: Conjugate this compound to a primary amine (Drug-NH

Materials

-

This compound (from Protocol A)[1]

-

Target Amine (R-NH

) -

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology

-

Activation:

-

Dissolve This compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (2.0 equiv).

-

Add HATU (1.1 equiv) and stir at 0°C for 15 minutes . The solution typically turns slightly yellow, indicating active ester formation.

-

-

Coupling:

-

Add the Target Amine (1.0–1.2 equiv).

-

Allow the reaction to warm to RT and stir for 2–12 hours .

-

IPC: LC-MS monitoring for the mass of Product

.

-

-

Purification:

-

Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), 1 M HCl, and Saturated NaHCO

. -

Dry and concentrate.

-

Note: If the product is polar, purification via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile gradient) is recommended.

-

Visualization & Logic

Synthesis Logic Diagram (Arbuzov-Hydrolysis)

Caption: Figure 1. One-pot synthetic workflow for generating the reagent from commodity precursors.

Application Logic Diagram (Amide Coupling)